
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol N,N-diethylquinolin-2-amine is an organic compound derived from quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylquinolin-2-amine: This compound can be synthesized through the alkylation of quinoline with diethylamine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline, followed by the addition of diethylamine.
2,4,6-trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of nitric and sulfuric acids. The reaction is carried out in large reactors with precise temperature control to ensure safety and maximize yield. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,4,6-trinitrophenol can undergo oxidation reactions, particularly under strong oxidizing conditions, leading to the formation of various degradation products.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Degradation products of 2,4,6-trinitrophenol.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substituted derivatives of both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol.
Wissenschaftliche Forschungsanwendungen
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol involves interactions with various molecular targets and pathways:
N,N-diethylquinolin-2-amine: This compound can interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways.
2,4,6-trinitrophenol: Known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP production and cellular energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with one less nitro group.
3-methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
Uniqueness
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is unique due to the combination of the quinoline derivative and the nitroaromatic compound. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
65674-31-9 |
|---|---|
Molekularformel |
C19H19N5O7 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2.C6H3N3O7/c1-3-15(4-2)13-10-9-11-7-5-6-8-12(11)14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,3-4H2,1-2H3;1-2,10H |
InChI-Schlüssel |
BQAHMPMZZRYYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


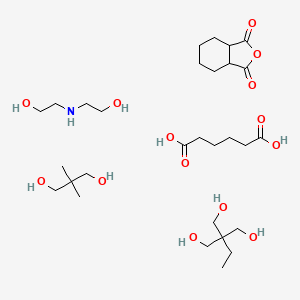



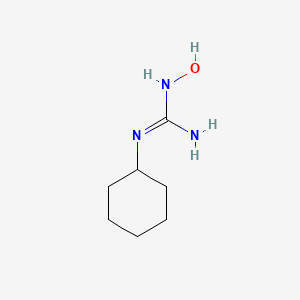
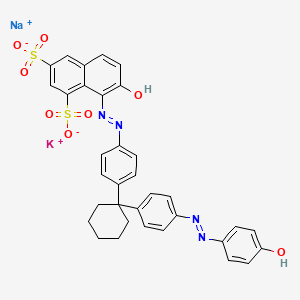
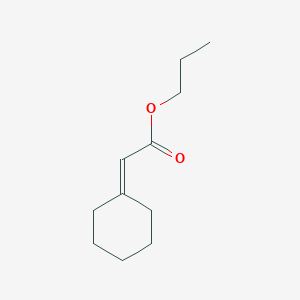

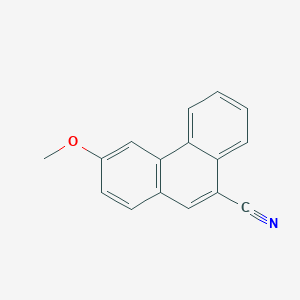
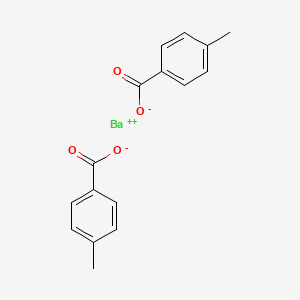
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)

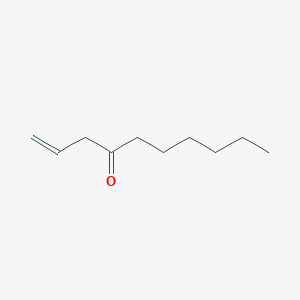
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
